N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1993501-23-7
VCID: VC2822637
InChI: InChI=1S/C17H16N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,20)/b19-11+
SMILES: COC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3
Molecular Formula: C17H16N4O
Molecular Weight: 292.33 g/mol

N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

CAS No.: 1993501-23-7

Cat. No.: VC2822637

Molecular Formula: C17H16N4O

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine - 1993501-23-7

Specification

CAS No. 1993501-23-7
Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
IUPAC Name 1-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine
Standard InChI InChI=1S/C17H16N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,20)/b19-11+
Standard InChI Key XELCCCWBUUMWSJ-YBFXNURJSA-N
Isomeric SMILES COC1=CC=CC=C1/C=N/N2C=C(N=C2N)C3=CC=CC=C3
SMILES COC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3

Introduction

Structural Characteristics and Properties

Molecular Structure and Composition

N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine possesses a molecular formula of C17H16N4O, corresponding to a molecular weight of 292.33 g/mol. The compound features a complex molecular architecture built around an imidazole core with specific substitution patterns. At position 4 of the imidazole ring, a phenyl group is attached, contributing to the compound's aromatic character and potential for π-π interactions. The imidazole nitrogen at position 1 forms an imine linkage (C=N) with the methylene carbon attached to a 2-methoxyphenyl group, with this linkage exhibiting an E-configuration. Additionally, an amino group is present at position 2 of the imidazole ring, providing a potential site for hydrogen bonding and further derivatization.

The structural characteristics of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine are summarized in Table 1, which provides an overview of its key chemical identifiers and structural features.

Table 1: Chemical Identity and Structural Data for N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

ParameterValue
CAS Number1993501-23-7
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
IUPAC Name1-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine
Standard InChIInChI=1S/C17H16N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,20)/b19-11+
Standard InChIKeyXELCCCWBUUMWSJ-YBFXNURJSA-N
Canonical SMILESCOC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3

Physical and Chemical Properties

As a derivative of imidazole, N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine is expected to exhibit certain physical and chemical properties characteristic of this class of compounds. Imidazole itself is known for its amphoteric nature, capable of acting both as an acid and a base due to the presence of both a basic nitrogen atom (with a lone pair) and an acidic NH group . This amphoteric character is likely modified in our target compound due to its specific substitution pattern, particularly the presence of the amino group at position 2 and the imine linkage at position 1.

The physical state of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine at standard conditions is expected to be a solid, consistent with its molecular weight and structure. Its solubility profile would likely show some solubility in organic solvents such as alcohols, ethers, and chlorinated solvents, with limited solubility in water. The presence of multiple aromatic systems (imidazole, phenyl, and methoxyphenyl) suggests potential for UV-visible absorption, which could be useful for analytical detection and characterization.

Table 2: Predicted Physical and Chemical Properties of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

PropertyExpected Characteristic
Physical StateSolid at room temperature
ColorNot specified in available data
SolubilityLikely soluble in organic solvents; limited water solubility
Acid-Base BehaviorPotentially amphoteric, with basic character enhanced by amino group
UV-Visible AbsorptionExpected absorption due to aromatic systems and imine linkage
StabilityPotential sensitivity to hydrolysis at the imine linkage under acidic conditions
Hydrogen Bonding CapacityMultiple donor and acceptor sites (NH2, C=N, OCH3, imidazole N)

Synthetic Approaches and Reaction Chemistry

Reactivity Profile and Chemical Transformations

N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine contains several reactive functional groups that can participate in various chemical transformations. The primary amino group at position 2 of the imidazole ring is expected to undergo typical amine reactions, including acylation, alkylation, and condensation with carbonyl compounds. This functional group provides a valuable handle for further derivatization and potential linkage to other molecular entities.

The imine linkage (C=N) connecting the imidazole to the 2-methoxyphenyl group represents another reactive site, potentially susceptible to hydrolysis under acidic conditions or reduction to form a secondary amine. Additionally, this functional group could participate in cycloaddition reactions with appropriate dienophiles, offering pathways to more complex heterocyclic structures.

The imidazole core itself contributes significant reactivity to the compound. Imidazoles are known to participate in coordination chemistry, forming complexes with various metal ions through their nitrogen atoms . This property has been exploited in applications ranging from catalysis to protein purification, where imidazole is used to elute His-tagged proteins from nickel coordination resins . The specific substitution pattern in N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine may modulate these coordination properties, potentially offering selective metal-binding capabilities.

Table 3: Key Reactive Sites and Potential Chemical Transformations of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

Functional GroupPositionPotential Reactions
Amino Group (-NH2)Position 2 of imidazoleAcylation, alkylation, condensation with carbonyls, diazotization
Imine Linkage (C=N)Between imidazole and methoxyphenylHydrolysis, reduction, cycloaddition
Imidazole RingCore structureMetal coordination, electrophilic aromatic substitution
Methoxy Group (-OCH3)Ortho position of phenylO-demethylation, ether cleavage
Phenyl RingPosition 4 of imidazoleElectrophilic aromatic substitution, functionalization

Spectroscopic Characterization

Infrared Spectroscopy and Mass Spectrometry

Infrared (IR) spectroscopy of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine would reveal characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amino group would typically appear in the region of 3300-3500 cm-1, potentially as two distinct bands. The C=N stretching of the imine linkage would be expected around 1640-1660 cm-1, while the C-O-C stretching of the methoxy group would appear in the region of 1230-1270 cm-1. Various aromatic C-H and C=C stretching modes would also be observed in their characteristic regions.

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 292, corresponding to the molecular weight of C17H16N4O. Characteristic fragmentation patterns might include loss of the methoxy group, cleavage of the imine linkage, and various rearrangements typical of aromatic and heterocyclic compounds.

Table 4: Expected Spectroscopic Data for N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

Spectroscopic TechniqueExpected Key Features
1H NMRAromatic protons (δ 7.2-7.8 ppm); Methoxy protons (δ 3.8-4.0 ppm); Imidazole C-H (δ 7.5-8.0 ppm); Imine C-H (δ 8.0-8.5 ppm); Amino protons (δ 5.0-6.0 ppm, broad)
13C NMRMethoxy carbon (δ 55-60 ppm); Aromatic and imidazole carbons (δ 110-150 ppm); Imine carbon (δ 160-165 ppm)
IR SpectroscopyN-H stretching (3300-3500 cm-1); C=N stretching (1640-1660 cm-1); C-O-C stretching (1230-1270 cm-1); Aromatic C-H and C=C stretching bands
Mass SpectrometryMolecular ion at m/z 292; Fragments from loss of methoxy group and imine cleavage

Applications and Research Significance

FieldPotential Applications
Pharmaceutical ResearchDrug development targeting various disease areas; Structure-activity relationship studies; Pharmacokinetic investigations
Chemical ResearchModel compound for studying reactivity of functionalized imidazoles; Building block for complex heterocyclic synthesis; Ligand for coordination chemistry
Materials ScienceDevelopment of optical materials with specific absorption/emission properties; Component in metal-organic frameworks or coordination polymers; Functional coatings or thin films
CatalysisLigand for metal-catalyzed reactions; Potential organocatalyst for specific transformations; Component in immobilized catalytic systems
Analytical ChemistryReference standard for method development; Chelating agent for metal detection or separation; Component in chromatographic stationary phases
AspectRecommendation
Personal ProtectionUse of chemical-resistant gloves, safety glasses, and laboratory coat; Handling in well-ventilated areas or under fume hoods
Storage ConditionsStore in tightly closed containers in cool, dry locations; Protect from light, moisture, and incompatible materials
Stability ConsiderationsPotential sensitivity to hydrolysis at the imine linkage; Possible degradation under acidic conditions or extended exposure to moisture
DisposalFollow local regulations for disposal of laboratory chemicals; Consider as potentially hazardous waste requiring appropriate handling
Research DesignationFor research use only; Not for human or veterinary applications

Future Research Perspectives

Structure-Activity Relationship Studies

Future research involving N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine could focus on structure-activity relationship (SAR) studies to explore how structural modifications affect its properties and potential applications. This might involve systematic variation of substituents on the phenyl rings, alteration of the methoxy positioning, or modification of the imine linkage to examine the impact on physical properties, chemical reactivity, or biological activity.

The E-configuration of the imine linkage represents a particularly interesting structural feature that could be further investigated. Comparison with the corresponding Z-isomer, if synthetically accessible, would provide valuable insights into the importance of stereochemistry for the compound's properties and potential applications. Additionally, reduction of the imine to create the corresponding amine would generate a more flexible molecule, potentially with different functional properties.

Advanced Synthetic and Analytical Investigations

Development of efficient and stereoselective synthetic routes to N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine and its structural analogues represents another promising area for future research. This might involve exploration of catalytic methods for the formation of the imidazole core or the imine linkage, potentially offering more sustainable and scalable approaches to these structural motifs.

More comprehensive analytical characterization of the compound through advanced techniques such as single-crystal X-ray diffraction, detailed NMR studies, or computational modeling would provide deeper insights into its three-dimensional structure, electronic properties, and reactivity patterns. Such information would be valuable for guiding the design of analogues with specific structural features tailored for particular applications.

Exploration of Novel Applications

The unique structural features of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine suggest potential for novel applications that could be explored through interdisciplinary research. In pharmaceutical science, screening against various biological targets could reveal unexpected activities that might be further developed through medicinal chemistry approaches. In materials science, investigation of its optical properties, coordination behavior, or self-assembly characteristics might uncover applications in sensing, catalysis, or functional materials.

The compound's potential for metal coordination through its nitrogen atoms suggests applications in analytical chemistry or separation science, potentially as a chelating agent for specific metal ions or as a component in chromatographic stationary phases. Additionally, its extended conjugation system might confer interesting photophysical properties warranting exploration for applications in photochemistry or optoelectronic materials.

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